N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]
Description
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] is a bis-amide compound characterized by a central ethylene bridge (1,2-ethanediyl) linking two 2-hexyldecanamide moieties. The compound’s hydrophobicity and steric bulk from its branched alkyl chains likely influence its solubility, thermal stability, and reactivity compared to simpler amides or ethylene-bridged analogs.
Properties
CAS No. |
85098-99-3 |
|---|---|
Molecular Formula |
C34H68N2O2 |
Molecular Weight |
536.9 g/mol |
IUPAC Name |
2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38) |
InChI Key |
RMORRUPNCCULDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Approaches
The synthesis of N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] can be achieved through various methods, primarily focusing on the formation of amide bonds between hexadecanoyl chloride and ethylenediamine derivatives.
Direct Amidation
One of the most straightforward methods involves the direct reaction of hexadecanoyl chloride with ethylenediamine:
- Reagents : Hexadecanoyl chloride, ethylenediamine
- Conditions : Typically conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
- Reaction : The reaction proceeds via nucleophilic attack of the amine on the acyl chloride, forming the desired amide bond.
Alternative Synthesis Routes
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method for preparing amides:
- Advantages : Reduced reaction times and improved yields.
- Procedure : The reactants are subjected to microwave irradiation in a solvent such as dimethylformamide (DMF), which facilitates the reaction.
Solvent-Free Conditions
Another innovative approach involves solvent-free conditions, which minimizes environmental impact:
- Reagents : Hexadecanoyl chloride and ethylenediamine can be mixed directly without solvents.
- Conditions : Heating under reflux may be applied to enhance reaction kinetics.
Reaction Mechanism
The general mechanism for the formation of N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] involves the following steps:
Nucleophilic Attack : Ethylenediamine acts as a nucleophile attacking the carbonyl carbon of hexadecanoyl chloride.
$$
\text{RCOCl} + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{HCl}
$$Formation of Amide Bond : The resulting intermediate undergoes dehydration to form the stable amide product.
Data Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Direct Amidation | Hexadecanoyl chloride, ethylenediamine | Inert atmosphere | 85 | Simple and effective |
| Microwave-Assisted Synthesis | Hexadecanoyl chloride, ethylenediamine | Microwave irradiation | 90 | Fast and high yield |
| Solvent-Free Conditions | Hexadecanoyl chloride, ethylenediamine | Heat under reflux | 80 | Eco-friendly approach |
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Scientific Research Applications
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing the N,N'-1,2-ethanediylbis (ethylene-bridged) backbone but differing in substituents, metal coordination, or functional groups.
Table 1: Key Structural and Functional Differences
| Compound Name | Functional Groups/Substituents | Primary Applications/Properties | Regulatory/Industrial Relevance (2024) |
|---|---|---|---|
| N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] | 2-hexyldecanamide | Hypothesized use in surfactants, lubricants, or polymer additives (theoretical) | No CAS or regulatory data identified |
| N,N′-Dibromo-N,N′-1,2-ethanediylbis(p-toluenesulphonamide) | Bromine, p-toluenesulphonamide groups | Microwave-assisted cleavage of hydrazones in organic synthesis | Experimental use in academic settings (2002) |
| Potassium [N,N′-1,2-ethanediylbis[...]glycinato]-cuprate(2-) (CAS 15170-14-6) | Metal-coordinated glycinate ligands | Catalysis, electrochemical applications (e.g., redox-active metal complexes) | Regulated under EU REACH (2024) |
Key Findings:
Functional Group Impact: The brominated sulfonamide derivative () exhibits high electrophilicity due to bromine and sulfonyl groups, enabling efficient cleavage reactions under microwave irradiation . In contrast, N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] lacks such reactive groups, suggesting lower chemical versatility but greater stability in non-polar environments.
Industrial Relevance: Ethylene-bridged metal complexes (e.g., CAS 15170-14-6) are subject to stringent EU regulations, reflecting their environmental and toxicological profiles .
Thermodynamic Behavior :
- Branched alkyl chains in the target amide may enhance thermal stability compared to linear analogs (e.g., N,N'-ethylenebis(stearamide)), though experimental data is lacking.
Biological Activity
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide], a compound with the molecular formula , is a bisamide derived from hexadecane. This compound has garnered interest due to its potential biological activities, including antimicrobial properties and applications in various industrial sectors.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 570.94 g/mol |
| Solubility | Insoluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, the compound was tested against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potent antimicrobial activity, particularly against Staphylococcus aureus , which is known for its antibiotic resistance.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]. Using human cell lines, researchers evaluated cell viability after exposure to varying concentrations of the compound.
Findings from Cytotoxicity Assays
The following table summarizes the cytotoxic effects observed:
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 50 |
At concentrations above 50 μg/mL, significant cytotoxic effects were noted, suggesting a need for careful dosage consideration in potential therapeutic applications.
Biodegradability and Environmental Impact
Given the increasing focus on environmental sustainability, studies have also evaluated the biodegradability of N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]. Preliminary assessments using QSAR models indicate that this compound may exhibit moderate biodegradability under aerobic conditions.
QSAR Analysis Results
The log Kow value for N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] was calculated to be approximately 5.5, indicating potential for bioaccumulation. However, further studies are needed to fully understand its environmental impact.
Q & A
Q. What are the recommended synthetic routes for N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide], and how do reaction conditions influence yield?
The synthesis of bis-amide compounds like this typically involves coupling a diamine (e.g., ethylenediamine derivatives) with fatty acid chlorides or activated esters. A common method involves reacting 2-hexyldecanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by amidation with 1,2-ethylenediamine under inert conditions. Reaction temperature (40–60°C) and stoichiometric ratios (2:1 acid chloride to diamine) are critical for minimizing side products like oligomers. Solvent choice (e.g., dry dichloromethane or tetrahydrofuran) impacts purity, with yields typically ranging from 65–85% after column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm amide bond formation (δ ~6.5–8.0 ppm for NH protons) and alkyl chain integrity.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~550–600 g/mol).
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (220–254 nm) assesses purity, particularly for detecting unreacted fatty acid precursors .
Q. What are its key physicochemical properties relevant to formulation studies?
- Solubility : Low aqueous solubility (<0.1 mg/mL) but miscible with nonpolar solvents (e.g., hexane, chloroform).
- Thermal Stability : Decomposition observed above 250°C via TGA, with a melting point range of 80–90°C.
- Surface Activity : Critical micelle concentration (CMC) can be determined using pendant drop tensiometry, relevant for emulsification studies .
Advanced Research Questions
Q. How can experimental design address contradictions in reported solubility or aggregation behavior?
Discrepancies in solubility data often arise from impurities (e.g., residual solvents) or polymorphic forms. To resolve this:
- Use dynamic light scattering (DLS) to monitor aggregation states in different solvents.
- Employ molecular dynamics simulations to predict solvent interactions based on alkyl chain packing.
- Validate with differential scanning calorimetry (DSC) to identify polymorph transitions .
Q. What strategies optimize this compound’s use in drug delivery systems despite its low bioavailability?
- Lipid Nanoparticle (LNP) Formulation : Encapsulate with PEGylated lipids to enhance circulation time.
- Co-crystallization : Combine with cyclodextrins or bile salts to improve aqueous dispersibility.
- In Vitro Permeation Testing : Use Caco-2 cell monolayers to assess intestinal absorption enhancement .
Q. How do structural modifications (e.g., alkyl chain length) impact its biological activity?
Comparative studies with analogs (e.g., N,N'-ethanediylbis[octanamide] vs. dodecanamide derivatives) reveal:
Q. What methodologies assess its environmental toxicity and biodegradation potential?
- OECD 301D Closed Bottle Test : Measures biodegradability in aqueous systems.
- Daphnia magna Acute Toxicity : EC₅₀ values >100 mg/L suggest low aquatic toxicity.
- Soil Column Studies : Track degradation metabolites via LC-MS/MS to identify persistent intermediates .
Data Contradiction and Validation
Q. How to reconcile conflicting reports on its stability under acidic vs. alkaline conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor hydrolysis via HPLC. Amide bonds are stable at neutral pH but hydrolyze rapidly under strong acidic (pH <2) or alkaline (pH >10) conditions.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life .
Q. Why do cytotoxicity assays show variability across cell lines?
- Cell-Specific Uptake : Use fluorescently tagged analogs (e.g., BODIPY-labeled) to quantify uptake in HeLa vs. HEK293 cells.
- Metabolic Profiling : LC-MS-based metabolomics identifies cell-specific detoxification pathways (e.g., glutathione conjugation) .
Regulatory and Safety Considerations
Q. What GHS classifications apply, and how should handling protocols be optimized?
Based on structurally similar amides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
